tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(4-methylpiperidin-4-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-10-7-13(4)5-8-14-9-6-13/h14H,5-10H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOQNFYPKRMYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with tert-Butyl Chloroformate
In this approach, 2-(4-methylpiperidin-4-yl)ethylamine is treated with Boc-Cl in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction proceeds under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions like over-alkylation. Dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed as the solvent.
Example Procedure :
-
Dissolve 2-(4-methylpiperidin-4-yl)ethylamine (1.0 eq) in anhydrous DCM.
-
Add TEA (1.2 eq) dropwise at 0°C.
-
Introduce Boc-Cl (1.1 eq) slowly and stir for 12–24 hours at room temperature.
-
Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).
Boc₂O-Mediated Carbamate Formation
Di-tert-butyl dicarbonate offers improved selectivity in carbamate formation. The reaction is conducted in polar aprotic solvents like acetonitrile, with catalytic 4-dimethylaminopyridine (DMAP).
Key Advantages :
Chemoenzymatic Synthesis for Stereochemical Control
Recent advances employ transaminase enzymes to achieve high enantioselectivity in piperidine derivatives. For this compound, a chemoenzymatic route using ethyl N-Boc-D-pyroglutamate as a starting material has been reported.
Transamination-Cyclization Process
-
Transamination : Ethyl N-Boc-D-pyroglutamate undergoes enzymatic transamination using ω-transaminase (ATA) to form a chiral amine intermediate.
-
Spontaneous Cyclization : The amine intermediate cyclizes to yield (R,R)-6-methylpiperidin-3-yl carbamate.
-
Ethyl Group Introduction : A Williamson ether synthesis or alkylation step introduces the ethyl spacer.
Conditions :
-
pH 7.5–8.0 buffer, 30–37°C.
-
Co-factor: Pyridoxal-5′-phosphate (PLP).
Yield : 65.8% overall.
Enantiomeric Excess : >99.9% ee.
Industrial-Scale Production Methods
Continuous Flow Reactors
To enhance efficiency, continuous flow systems are employed for:
-
Precise temperature control during exothermic Boc protection.
-
Rapid mixing of reagents to minimize by-products.
Case Study :
A pilot-scale process using a microreactor achieved 92% conversion in 15 minutes, compared to 24 hours in batch reactors.
Solvent and Catalyst Optimization
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Solvent | DCM | Acetonitrile |
| Catalyst | TEA | DMAP |
| Temperature | 25°C | 50°C |
| Reaction Time | 24 h | 15 min |
| Yield | 85% | 92% |
Challenges and Mitigation Strategies
By-Product Formation
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Pharmacological Applications
1.1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of tert-butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate in models of neurodegenerative diseases. One study demonstrated that this compound acts as a dual inhibitor of β-secretase and acetylcholinesterase, which are key enzymes involved in Alzheimer’s disease pathology. The compound was shown to reduce the aggregation of amyloid-beta peptides (Aβ), a hallmark of Alzheimer’s disease, thereby potentially mitigating neurotoxicity associated with Aβ accumulation .
1.2. Anticancer Properties
The compound has also been investigated for its role in cancer therapy. It has been found to selectively degrade the oncogenic phosphatase SHP2 in leukemic cells, inhibiting MAPK signaling pathways that are often dysregulated in cancer . This selective degradation at sub-micromolar concentrations highlights its potential as a therapeutic agent in targeted cancer treatments.
Mechanistic Studies
2.1. In Vitro Studies
In vitro assays have shown that this compound can protect astrocytes from Aβ-induced toxicity. The compound reduced levels of pro-inflammatory cytokines such as TNF-α and diminished oxidative stress markers, suggesting a mechanism that involves both anti-inflammatory and antioxidant activities .
2.2. In Vivo Studies
In vivo studies using scopolamine-induced models have further validated the protective effects of this compound against cognitive decline associated with Alzheimer’s disease. While it exhibited moderate efficacy compared to established treatments like galantamine, it still demonstrated a significant reduction in Aβ levels compared to control groups .
Case Study 1: Neuroprotection Against Aβ Toxicity
A study published in Molecules reported that this compound significantly decreased Aβ-induced cell death in astrocytes through modulation of inflammatory pathways . The results indicated that treatment with this compound led to improved cell viability and reduced markers of oxidative stress.
Case Study 2: Targeted SHP2 Degradation
In research published by PMC, the compound was utilized to induce degradation of SHP2 in leukemic cells, demonstrating its potential as a targeted therapy for cancers characterized by SHP2 overexpression . The study concluded that this approach could lead to new strategies for treating various malignancies.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The piperidine ring and carbamate group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1374654-40-6
- Molecular Formula : C₁₃H₂₆N₂O₂
- Molecular Weight : 242.36 g/mol
- Structure : A carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group linked via an ethyl chain to a 4-methylpiperidine ring.
Key Properties :
- Storage : Requires storage at 2–8°C in a dry, dark environment to prevent degradation .
- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Applications :
Primarily used as an intermediate in pharmaceutical synthesis, particularly for protecting amine groups during multi-step reactions. Its piperidine moiety is structurally relevant to bioactive molecules targeting central nervous system (CNS) receptors or enzymes .
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Structural Variations: Linker Modifications: The ethyl linker in the parent compound enhances flexibility compared to direct Boc-piperidine derivatives (e.g., CAS 163271-08-7) . Substituent Effects: Fluorination (CAS 1158999-98-4) introduces electronegativity, altering binding affinity in biological systems .
Synthetic Utility :
- The parent compound and analogs are synthesized via nucleophilic substitution (e.g., using tert-butyl (2-bromoethyl)carbamate with amines under basic conditions) .
- tert-Butyl piperidin-4-ylcarbamate (CAS 73874-95-0) is a staple in peptide chemistry due to its ease of deprotection .
Piperazine-containing analogs (e.g., CAS 927676-52-6) may exhibit higher metabolic stability in vivo compared to piperidine-based structures .
Biological Activity
tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate, also known by its CAS number 1374654-40-6, is a carbamate derivative that has garnered attention for its potential biological activities. This compound's structure includes a tert-butyl group and a piperidine moiety, which are often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C₁₃H₂₆N₂O₂
- Molecular Weight : 242.36 g/mol
- CAS Number : 1374654-40-6
- MDL Number : MFCD24856483
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in neuropharmacology. Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds may enhance cholinergic signaling, which is crucial for cognitive functions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits protective effects against neurotoxic agents such as amyloid beta (Aβ) peptides. For instance:
- Cell Viability : The compound showed significant improvement in astrocyte cell viability when co-treated with Aβ peptides, suggesting a protective mechanism against oxidative stress and inflammation induced by Aβ .
- Cytotoxicity Assessment : At concentrations up to 100 μM, no cytotoxic effects were observed, indicating a favorable safety profile for further development .
In Vivo Studies
In vivo experiments have further explored the efficacy of this compound:
- Scopolamine-Induced Model : In a scopolamine-induced model of cognitive impairment, treatment with the compound resulted in moderated protective effects against Aβ aggregation. However, it was noted that the bioavailability in the brain may limit its effectiveness compared to established treatments like galantamine .
Case Studies
- Neuroprotective Effects : A study highlighted that this compound could reduce TNF-α levels and free radicals in astrocyte cultures exposed to Aβ, suggesting anti-inflammatory properties .
- Cognitive Function Improvement : In animal models, administration of this compound led to improvements in cognitive function metrics compared to control groups, although results varied significantly based on dosing and timing .
Comparative Analysis with Similar Compounds
Q & A
Q. Advanced Research Focus
- Catalytic Systems : Use Pd(PPh₃)₂Cl₂/CuI for Sonogashira couplings (e.g., introducing alkynes) in THF/DIEA, ensuring strict anhydrous conditions to prevent Boc deprotection .
- Temperature Control : Maintain low temperatures (-78°C) during Boc protection to avoid side reactions. Gradual warming to room temperature enhances selectivity .
- Solvent Screening : Test polar aprotic solvents (e.g., DMAc) for nucleophilic substitutions, as they stabilize transition states and improve reaction rates .
How should contradictory data on reaction yields or purity be resolved?
Q. Data Analysis Focus
- Variable Identification : Compare reaction parameters (e.g., solvent, catalyst loading, temperature) across studies. For example, yields in (80–90%) vs. lower yields in scaled-up reactions may stem from inefficient mixing or heat transfer .
- Analytical Cross-Validation : Use orthogonal methods (e.g., TLC , NMR , HPLC-MS ) to confirm product identity and purity. Discrepancies in MS data (e.g., m/z 469 vs. 257) may indicate incomplete Boc deprotection or residual solvents .
What are the stability profiles of tert-butyl carbamates under varying storage conditions?
Q. Stability Research Focus
- Storage Recommendations : Store at 2–8°C in airtight containers under nitrogen. Avoid exposure to moisture (hydrolysis risk) or strong acids/bases (Boc cleavage) .
- Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). Detect degradation products (e.g., free amines) using HPLC-DAD and confirm via LC-MS .
What safety protocols are critical when handling tert-butyl carbamate intermediates?
Q. Safety Focus
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ NIOSH-certified respirators (N95) to prevent inhalation .
- Ventilation : Conduct reactions in fume hoods with >12 air changes/hour. Monitor vapor concentrations of DCM or THF to stay below OSHA PELs (DCM: 25 ppm) .
How do analytical techniques (NMR vs. MS) address structural ambiguities in carbamate derivatives?
Q. Analytical Methodology
- NMR : ¹H NMR distinguishes Boc protons (δ 1.4 ppm, singlet) and piperidine/ethyl groups (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (δ 155–160 ppm) and quaternary carbons .
- MS Limitations : While ESI-MS provides molecular weight, it may miss stereochemical details. Pair with IR spectroscopy to confirm carbamate C=O stretches (~1700 cm⁻¹) .
What strategies mitigate challenges in isolating tert-butyl carbamate intermediates?
Q. Purification Focus
- Chromatography Optimization : For polar intermediates, switch to reverse-phase C18 columns with acetonitrile/water gradients. Adjust pH (e.g., 0.1% TFA) to sharpen peaks .
- Crystallization : Use tert-butyl methyl ether (TBME) or hexane for high-yield recrystallization. Monitor crystal formation via XRPD to ensure polymorph consistency .
How can degradation pathways be mapped for this compound under acidic/basic conditions?
Q. Degradation Analysis
- Forced Degradation : Treat with 0.1M HCl (24 hours) or 0.1M NaOH (6 hours) at 25°C. Analyze products via LC-MS/MS to identify cleavage products (e.g., 4-methylpiperidine) .
- Kinetic Studies : Calculate degradation rate constants (k) at varying pH/temperature. Use Arrhenius plots to predict shelf-life under storage conditions .
What role do metal catalysts play in modifying the carbamate’s reactivity?
Q. Catalysis Focus
- Palladium Catalysts : Enable cross-couplings (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups. Catalyst poisoning by free amines necessitates rigorous Boc protection .
- Copper-Mediated Reactions : Optimize CuI loading (1–5 mol%) for Ullmann-type couplings. Excess copper may lead to Boc deprotection or tar formation .
What preclinical applications are plausible for this carbamate derivative?
Q. Pharmacological Focus
- Drug Likeness : Calculate LogP (e.g., 2.1–3.5) and TPSA (50–70 Ų) to predict blood-brain barrier penetration. Use in vitro assays (e.g., CYP450 inhibition) to assess metabolic stability .
- Target Engagement : Screen against GPCRs or kinases (e.g., PI3K) using SPR or fluorescence polarization. Piperidine moieties often enhance binding to hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
